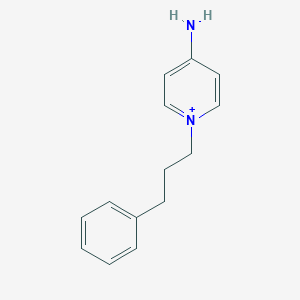

4-Amino-1-(3-phenylpropyl)pyridinium

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H17N2+ |

|---|---|

Molecular Weight |

213.3g/mol |

IUPAC Name |

1-(3-phenylpropyl)pyridin-1-ium-4-amine |

InChI |

InChI=1S/C14H16N2/c15-14-8-11-16(12-9-14)10-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-9,11-12,15H,4,7,10H2/p+1 |

InChI Key |

MJEYHYMOGPGIDV-UHFFFAOYSA-O |

SMILES |

C1=CC=C(C=C1)CCC[N+]2=CC=C(C=C2)N |

Canonical SMILES |

C1=CC=C(C=C1)CCC[N+]2=CC=C(C=C2)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 Amino 1 3 Phenylpropyl Pyridinium

Precursor Synthesis and Intermediate Compounds

Several synthetic methods have been established for the preparation of 4-(3-phenylpropyl)pyridine, with varying yields and reaction conditions. One common approach involves the reaction of 4-methylpyridine with vinylbenzene at elevated temperatures (250-350 °C), affording the desired product in approximately 30% yield researchgate.net. Another classical method utilizes the reaction of allylbenzene with 4-methylpyridine, also resulting in a similar yield of around 30% nih.gov.

More efficient and higher-yielding methods often employ metal-catalyzed cross-coupling reactions. For instance, a Nickel-catalyzed coupling of a pyridine (B92270) derivative with a phenylpropyl source can achieve a high yield of 95% nih.gov. Similarly, Ruthenium-catalyzed alkylation has been reported to provide yields of up to 95% under milder conditions nih.gov. The Wolff-Kishner reduction of 4-(3-phenylpropanoyl)pyridine offers another effective route, yielding 4-(3-phenylpropyl)pyridine in 88% yield nih.gov. A method involving the use of sodamide in xylene has also been described liverpool.ac.uknih.gov.

| Synthetic Method | Key Reagents | Yield |

|---|---|---|

| Nickel-catalyzed coupling | Pyridine derivative, phenylpropyl source, Nickel catalyst | 95% |

| Ruthenium-catalyzed alkylation | Pyridine derivative, phenylpropyl source, Ruthenium catalyst | 95% |

| Wolff-Kishner reduction | 4-(3-phenylpropanoyl)pyridine, hydrazine hydrate, strong base | 88% |

| Reaction with vinylbenzene | 4-methylpyridine, vinylbenzene | ~30% |

| Reaction with allylbenzene | 4-methylpyridine, allylbenzene | ~30% |

The reduction of 4-nitropyridine-N-oxide is a critical step in the latter process and can be efficiently carried out using iron in the presence of mineral acids, such as hydrochloric or sulfuric acid, with yields ranging from 80-90% for this step rsc.org. Another effective method for preparing 4-aminopyridine (B3432731) is the Hofmann degradation of isonicotinamide, which can achieve yields of over 90% researchgate.net. Additionally, processes utilizing pyridine betaine intermediates have been developed for the preparation of 4-aminopyridines mdpi.com. The alkylation of 4-(N-methylamino)pyridine with benzylic alcohols has also been reported as a high-yield method, achieving over 80% nih.gov.

Quaternization Reactions for the Formation of 4-Amino-1-(3-phenylpropyl)pyridinium Salts

The pivotal step in the synthesis of the target compound is the quaternization of the pyridine nitrogen of a 4-aminopyridine derivative with a 3-phenylpropyl group. This N-alkylation reaction results in the formation of the desired pyridinium (B92312) salt.

The N-alkylation of pyridines is a well-established transformation. A general and widely used protocol involves the reaction of the pyridine derivative with an appropriate alkyl halide. In the context of synthesizing this compound, this would involve reacting 4-aminopyridine with a 3-phenylpropyl halide, such as 3-phenylpropyl bromide or 3-phenylpropyl chloride.

The reaction is typically carried out by refluxing a mixture of the 4-aminopyridine and the 3-phenylpropyl halide in a suitable solvent, such as ethanol mdpi.com. The lone pair of electrons on the pyridine nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the 3-phenylpropyl halide and displacing the halide ion to form the quaternary ammonium salt. The use of a Boc-protected 4-aminopyridine in N-alkylation reactions has also been described, which may offer an alternative strategy to control reactivity researchgate.net.

To maximize the yield and purity of the desired this compound salt, optimization of the reaction conditions is crucial. Key parameters that can be varied include the choice of solvent, reaction temperature, and reaction time. While ethanol is a common solvent, other polar aprotic solvents may also be suitable. The reaction temperature is typically at the reflux temperature of the chosen solvent to ensure a sufficient reaction rate. The reaction time can be monitored by techniques such as thin-layer chromatography (TLC) to determine the point of maximum conversion.

The choice of the leaving group on the 3-phenylpropyl electrophile can also influence the reaction rate, with iodides generally being more reactive than bromides, which are in turn more reactive than chlorides. The stoichiometry of the reactants is another important consideration; using a slight excess of the 3-phenylpropyl halide can help to drive the reaction to completion. Post-reaction work-up and purification, often involving recrystallization, are essential to isolate the pure pyridinium salt.

Functional Group Transformations and Derivatization Strategies on this compound

The this compound cation possesses several sites that can be targeted for further functional group transformations and derivatization, allowing for the synthesis of a library of related compounds. The pyridinium ring, the amino group, and the phenylpropyl substituent all offer opportunities for chemical modification.

The pyridinium ring itself is known to be redox-active and can undergo a variety of transformations. For example, pyridinium salts can be reduced to the corresponding piperidines liverpool.ac.uk. They can also participate in ring-opening reactions under certain conditions liverpool.ac.uk. Furthermore, pyridinium salts can serve as precursors to radical species, which can then engage in a range of carbon-carbon and carbon-heteroatom bond-forming reactions researchgate.netnih.govrsc.org.

The primary amino group at the 4-position of the pyridine ring is a versatile functional handle for derivatization. It can undergo acylation, alkylation, and arylation reactions to introduce a wide range of substituents. For instance, derivatization reagents that specifically target primary amines can be employed to modify this group mdpi.comdoi.org.

The phenylpropyl substituent also presents opportunities for modification. The phenyl ring can be subjected to electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, to introduce functional groups onto the aromatic ring. These modifications can be used to tune the electronic and steric properties of the molecule.

Chemical Modifications of the 4-Amino Moiety

Modifications of the 4-amino group on the pyridine ring are crucial for altering the compound's fundamental properties. One common approach involves the reaction of 4-aminopyridine with various reagents to introduce different functional groups. For instance, the amino group can be acylated or alkylated to produce a diverse library of derivatives.

A notable strategy for modifying the 4-amino position is through ring transformation reactions. For example, 3-Methyl-5-nitropyrimidin-4(3H)-one can react with enaminones, leading to the formation of functionalized 4-aminopyridines. researchgate.net This method allows for the introduction of various amino groups at the 4-position by modifying the structure of the enaminone starting material. researchgate.net

Another avenue for modification involves direct reactions with the amino group. The reaction of 4-aminopyridine with halogens and interhalogens, such as iodine, bromine, iodine monobromide, and iodine monochloride, has been studied to understand the resulting structural networks. acs.org These reactions can lead to the formation of 4-aminopyridinium (B8673708) salts and provide insights into the electronic and steric effects of substituents on the pyridine ring.

Strategic Derivatization for Enhanced Analytical Detection

To facilitate the quantitative analysis of 4-aminopyridine and its derivatives in biological matrices, strategic derivatization is often employed. This process involves chemically modifying the target compound to improve its detectability by analytical instruments.

One such strategy involves pre-column derivatization for High-Performance Liquid Chromatography (HPLC) analysis. For instance, 4-iodobenzoyl chloride has been used as a derivatizing agent to introduce an iodine atom into 4-aminopyridine and its metabolites. rsc.org This allows for highly sensitive quantification using inductively coupled plasma mass spectrometry (ICP-MS). rsc.org The reaction conditions for this derivatization are optimized to ensure the quantitative formation of the desired derivatives. rsc.org

For gas chromatography-mass spectrometry (GC-MS) analysis, derivatization is also a key step. Trimethylsilyl derivatives of 4-aminopyridine have been successfully used for its identification and quantification. nih.gov This derivatization increases the volatility of the analyte, making it suitable for GC analysis.

The following interactive table summarizes derivatization strategies for the enhanced analytical detection of 4-aminopyridine derivatives.

| Analytical Technique | Derivatizing Agent | Purpose |

| HPLC-ICP-MS | 4-Iodobenzoyl chloride | Introduces an iodine atom for sensitive ICP-MS detection rsc.org |

| GC-MS | Trimethylsilylating agents | Increases volatility for GC analysis nih.gov |

Introduction of Diverse Substituents for Structure-Activity Relationship Studies

The systematic introduction of various substituents onto the 4-aminopyridine scaffold is a cornerstone of structure-activity relationship (SAR) studies. These studies aim to understand how different chemical groups influence the biological activity of the compound, often by examining their effects on interactions with biological targets like ion channels.

Research into novel 4-aminopyridine derivatives as potassium channel blockers has demonstrated the impact of substituents at the 2 and 3 positions of the pyridine ring. nih.gov For example, the introduction of methyl (-CH3), methoxy (-OCH3), and trifluoromethyl (-CF3) groups has been shown to significantly alter the potency of these compounds. nih.govresearchgate.net

A study on such derivatives revealed that 3-methyl-4-aminopyridine (3Me4AP) was approximately 7-fold more potent than the parent compound, 4-aminopyridine (4AP). nih.govresearchgate.net In contrast, 3-methoxy-4-aminopyridine (3MeO4AP) and 3-trifluoromethyl-4-aminopyridine (3CF34AP) were found to be 3- to 4-fold less potent than 4AP. nih.govresearchgate.net The 2-trifluoromethyl-4-aminopyridine (2CF34AP) was significantly less active, being about 60-fold less potent. nih.gov These findings highlight the sensitivity of the biological activity to the nature and position of the substituent.

The table below presents data from SAR studies on 4-aminopyridine analogs, illustrating the effect of different substituents on their potency as potassium channel blockers.

| Compound | Substituent | Position | Relative Potency (vs. 4-AP) |

| 3-methyl-4-aminopyridine (3Me4AP) | -CH3 | 3 | ~7 times more potent nih.govresearchgate.net |

| 3-methoxy-4-aminopyridine (3MeO4AP) | -OCH3 | 3 | ~3-4 times less potent nih.govresearchgate.net |

| 3-trifluoromethyl-4-aminopyridine (3CF34AP) | -CF3 | 3 | ~3-4 times less potent nih.govresearchgate.net |

| 2-trifluoromethyl-4-aminopyridine (2CF34AP) | -CF3 | 2 | ~60 times less potent nih.gov |

These SAR studies are crucial for the rational design of new derivatives with improved efficacy and selectivity.

Sustainable and Green Synthesis Approaches for this compound (e.g., Microwave-Assisted Synthesis)

In recent years, there has been a significant shift towards the development of sustainable and environmentally friendly ("green") synthesis methods in organic chemistry. For the synthesis of 4-aminopyridine derivatives, microwave-assisted synthesis has emerged as a prominent green approach. This technique often leads to shorter reaction times, higher yields, and reduced solvent usage compared to conventional heating methods. mdpi.com

Microwave irradiation has been successfully employed in the synthesis of various pyridine and pyrimidine derivatives. For example, the synthesis of 4-amino-3,5-dihalopyridines has been efficiently achieved through microwave-assisted nucleophilic aromatic substitution. researchgate.net Similarly, microwave-assisted one-pot multi-component reactions have been used to synthesize pyrazolo[3,4-b]pyridine derivatives, with the microwave approach offering significant advantages in terms of reaction time and yield over conventional heating. mdpi.com

The synthesis of 2-amino-4-chloro-pyrimidine derivatives has also been accomplished using microwave irradiation, providing a rapid and efficient route to these compounds. nih.gov The use of reusable catalysts, such as activated fly ash, in the synthesis of imidazo[1,2-a]pyridines further exemplifies the move towards more sustainable chemical processes. bhu.ac.in

These green chemistry approaches are not only beneficial for the environment but also offer practical advantages in the laboratory, making the synthesis of compounds like this compound and its analogs more efficient and sustainable.

Advanced Spectroscopic and Analytical Characterization of 4 Amino 1 3 Phenylpropyl Pyridinium

Spectroscopic Elucidation of Molecular Structure

Spectroscopic methods are fundamental in determining the intricate molecular architecture of 4-Amino-1-(3-phenylpropyl)pyridinium. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique insights into the compound's structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for detailing the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra would reveal the specific chemical environment of each proton and carbon atom.

Based on the analysis of closely related compounds, such as 4-aminopyridine (B3432731) and other N-substituted pyridinium (B92312) salts, the expected chemical shifts in the ¹H NMR spectrum would help in identifying the protons of the pyridinium ring, the phenyl group, and the propyl chain. chemicalbook.com The protons on the pyridinium ring are expected to be deshielded due to the positive charge on the nitrogen atom, appearing at higher chemical shifts. The aromatic protons of the phenyl group would appear in the typical aromatic region, while the aliphatic protons of the propyl chain would be found at lower chemical shifts.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The carbon atoms of the pyridinium ring would show characteristic shifts, with those adjacent to the nitrogen atom being significantly deshielded. The carbons of the phenylpropyl substituent would also exhibit predictable chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

| Pyridinium Ring Protons | 7.0 - 8.5 |

| Phenyl Ring Protons | 7.1 - 7.4 |

| -CH₂- (adjacent to N⁺) | 4.2 - 4.6 |

| -CH₂- (middle of chain) | 2.0 - 2.4 |

| -CH₂- (adjacent to phenyl) | 2.6 - 3.0 |

| Amino (-NH₂) Protons | 5.0 - 6.0 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Pyridinium Ring Carbons | 110 - 155 |

| Phenyl Ring Carbons | 125 - 145 |

| -CH₂- (adjacent to N⁺) | 55 - 65 |

| -CH₂- (middle of chain) | 30 - 40 |

| -CH₂- (adjacent to phenyl) | 30 - 40 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in this compound. The spectra would be characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds.

Key expected vibrational modes include the N-H stretching of the primary amino group, C-H stretching of the aromatic and aliphatic portions, C=C and C=N stretching of the pyridinium ring, and the characteristic vibrations of the phenyl group. researchgate.netnist.gov The IR spectrum of 4-aminopyridine shows characteristic bands that would likely be present in the spectrum of the target compound, albeit with shifts due to the N-substitution. nist.gov Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch (Amino Group) | 3200 - 3400 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=C and C=N Ring Stretch | 1400 - 1650 |

| N-H Bend (Amino Group) | 1550 - 1650 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* transitions within the pyridinium ring and the phenyl group. rsc.orgrsc.org The position and intensity of these bands can be influenced by the solvent polarity. researchgate.netmdpi.com The interaction between the pyridinium chromophore and the phenylpropyl substituent may lead to shifts in the absorption maxima compared to the individual components. Studies on similar pyridinium compounds suggest that the electronic properties can be tuned by the nature of the substituents. rsc.org

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted Wavelength (λmax) Range (nm) |

| π → π* (Pyridinium Ring) | 250 - 280 |

| π → π* (Phenyl Ring) | 200 - 230 |

| n → π* | ~300 - 350 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis (e.g., Electrospray Ionization Mass Spectrometry (ESI-MS), High-Resolution Mass Spectrometry (HRMS))

Mass spectrometry is a critical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For a charged species like this compound, Electrospray Ionization (ESI) is an ideal ionization method.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental composition. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) would offer structural insights. Common fragmentation pathways for such compounds could include the cleavage of the propyl chain and loss of the phenylpropyl group, leading to the formation of a 4-aminopyridinium (B8673708) fragment ion. The fixed positive charge on the pyridinium nitrogen can influence the fragmentation, often leading to stable fragment ions. nih.govresearchgate.net

Advanced Chromatographic Methodologies for Analysis and Purification

Chromatographic techniques are essential for the separation, identification, and purification of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds. For a polar and charged compound like this compound, reversed-phase HPLC would be a suitable method. The choice of column, mobile phase composition, and detector are crucial for achieving good separation and detection.

A C18 column is commonly used for the separation of such compounds. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with the addition of an acid (e.g., trifluoroacetic acid) or a buffer to improve peak shape and resolution. researchgate.net UV detection would be appropriate, given the strong UV absorbance of the pyridinium and phenyl moieties. The development of a robust HPLC method is crucial for quality control and purity assessment. helixchrom.com

Tandem Mass Spectrometry (LC-ESI-MS/MS) for Complex Mixture Analysis

Tandem mass spectrometry, particularly when coupled with liquid chromatography and electrospray ionization (LC-ESI-MS/MS), stands as a powerful analytical technique for the structural elucidation and quantification of specific compounds within complex matrices. wikipedia.org This method involves the selection of a precursor ion of a specific mass-to-charge ratio (m/z), its fragmentation through collision-induced dissociation (CID), and the subsequent analysis of the resulting product ions. nationalmaglab.org The fragmentation pattern obtained is characteristic of the molecule's structure, providing a veritable fingerprint for its identification.

In the analysis of this compound, LC-ESI-MS/MS offers a highly sensitive and selective approach. The initial ESI step in positive ion mode would readily form the protonated molecular ion, [M+H]⁺, owing to the basic nature of the amino group and the quaternary pyridinium nitrogen. This precursor ion can then be isolated and subjected to fragmentation.

The fragmentation of N-substituted pyridinium compounds is influenced by the stability of the pyridinium ring and the nature of the substituent groups. For this compound, the primary fragmentation pathways are predictable based on the fundamental principles of mass spectrometry and the known behavior of similar chemical structures. The collision-induced dissociation of the precursor ion is expected to yield several key fragment ions.

One of the most anticipated fragmentation pathways involves the cleavage of the bond between the pyridinium ring and the phenylpropyl substituent. This can occur through different mechanisms. A common fragmentation for N-alkyl pyridinium salts is the loss of the entire alkyl substituent as a neutral molecule, which in this case would be phenylpropene, resulting from a rearrangement.

Another significant fragmentation pathway is the cleavage of the C-C bonds within the phenylpropyl chain. Cleavage of the benzylic bond is particularly common in the mass spectrometry of phenylalkyl compounds due to the stability of the resulting benzyl (B1604629) cation. This would lead to the formation of a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, a very common and stable fragment in the mass spectra of compounds containing a benzyl moiety.

The 4-aminopyridinium moiety itself can also produce characteristic fragments. The stability of the aromatic pyridinium ring often leads to fragment ions where the ring structure is preserved.

The following table outlines the predicted major fragment ions for this compound based on established fragmentation principles.

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Structure of Fragment | Fragmentation Pathway |

| 227.15 | 135.09 | Phenylpropyl cation | Cleavage of the N-C bond |

| 227.15 | 94.07 | 4-Aminopyridine | Loss of phenylpropene |

| 227.15 | 91.05 | Tropylium ion | Benzylic cleavage of the phenylpropyl chain |

These predicted fragmentation patterns provide a basis for the targeted detection and identification of this compound in complex mixtures using LC-ESI-MS/MS. By monitoring for these specific precursor-to-product ion transitions, a high degree of selectivity and sensitivity can be achieved, allowing for its unambiguous identification even in the presence of a multitude of other components.

An in-depth examination of the computational and theoretical chemistry of this compound reveals significant insights into its molecular structure, electronic properties, and potential interactions. Through various computational methodologies, researchers can predict and understand the behavior of this compound at a molecular level, providing a foundation for its potential applications.

Structure Activity Relationship Sar Studies of 4 Amino 1 3 Phenylpropyl Pyridinium Derivatives

Influence of the 3-Phenylpropyl Side Chain on Biological Efficacy

The 3-phenylpropyl side chain attached to the pyridinium (B92312) nitrogen is a critical determinant of the biological activity of 4-Amino-1-(3-phenylpropyl)pyridinium derivatives. Studies have demonstrated that the presence and nature of this lipophilic side chain significantly impact the compound's interaction with its biological targets.

Research on a series of pyridinium salts has shown that the presence of a 3-phenylpropyl side chain on the nitrogen atom leads to a noticeable increase in antimicrobial activity against certain bacterial strains. mdpi.com For instance, compounds bearing this side chain displayed remarkable activity, suggesting that the lipophilicity and steric bulk of the phenylpropyl group are favorable for this particular biological action. mdpi.com

In the context of N-methyl-D-aspartate (NMDA) receptor antagonists based on a 3-benzazepine scaffold, modifications to a similar N-(4-phenylbutyl) side chain were found to significantly alter receptor affinity. While direct structural analogs, these findings highlight the sensitivity of receptor binding to changes in the phenylalkyl chain. For example, introducing substituents onto the terminal phenyl ring or replacing it with a heteroaryl moiety led to a considerable reduction in affinity for the GluN2B subunit. nih.gov This underscores the importance of the unsubstituted phenyl ring for optimal interaction within the binding pocket.

The following table summarizes the influence of modifications to a phenylalkyl side chain on biological activity, based on findings from related compound series.

| Modification to Phenylalkyl Side Chain | Observed Effect on Biological Activity | Reference |

| Presence of 3-phenylpropyl chain | Increased antimicrobial activity | mdpi.com |

| Substitution on terminal phenyl ring | Reduced GluN2B receptor affinity | nih.gov |

| Replacement of phenyl with heteroaryl | Reduced GluN2B receptor affinity | nih.gov |

| Introduction of triple bond in alkyl chain | Reduced GluN2B receptor affinity | nih.gov |

Role of the 4-Amino Group and its Substitutions on Activity Modulation

The 4-amino group is a key pharmacophoric feature of this compound, playing a pivotal role in its interaction with biological targets, particularly ion channels. The basicity and hydrogen-bonding capacity of this group are crucial for its activity.

In the broader class of 4-aminopyridine (B3432731) (4-AP) derivatives, this amino group is known to be essential for their action as potassium channel blockers. nih.govnih.gov Modifications to this group can drastically alter the pharmacological profile. For instance, the synthesis of anilide and imide derivatives of 4-AP led to compounds with enhanced cognitive effects and significant anticholinesterase activity. nih.gov This suggests that N-acylation of the 4-amino group can shift the primary biological activity of the scaffold.

Studies on N-acylated thiazolidine (B150603) derivatives have also highlighted the importance of the nature of the acyl chain. While not direct analogs, these findings indicate that both excessively low and high hydrophobicity of the acyl chain can be detrimental to antibacterial activity, pointing to the need for an optimal hydro-lipophilic balance. nih.gov Furthermore, the quaternization of the pyridinium nitrogen in these compounds was found to be crucial for their antibacterial effect, as the non-quaternized precursor was inactive. nih.gov

The introduction of a second amino group at the 2-position of the pyridine (B92270) ring, as seen in 2,4-diaminopyridine (2,4-DAP), results in a compound that is more potent than 4-AP in reversing neuromuscular blockade. nih.gov This suggests that increasing the basicity and hydrogen bonding potential at the "north" end of the molecule can enhance its activity at certain neuromuscular junctions.

The table below illustrates the impact of substitutions at the 4-amino position on the biological activity of related aminopyridine compounds.

| Substitution at 4-Amino Position | Resulting Compound/Derivative | Observed Change in Biological Activity | Reference |

| Unsubstituted | 4-Aminopyridine (4-AP) | Baseline potassium channel blocking activity | nih.govnih.gov |

| Acylation (Anilide/Imide formation) | Anilide and Imide derivatives of 4-AP | Enhanced cognitive effects and anticholinesterase activity | nih.gov |

| N-Acylation (varying chain length) | N-Acylated thiazolidines | Optimal hydro-lipophilic balance required for antibacterial activity | nih.gov |

| Addition of 2-amino group | 2,4-Diaminopyridine (2,4-DAP) | Increased potency in reversing neuromuscular blockade compared to 4-AP | nih.gov |

Impact of Substituents on Aromatic Rings on Structure-Activity Profiles

The substitution pattern on the phenyl ring of the 3-phenylpropyl side chain offers a valuable opportunity to fine-tune the pharmacological properties of this compound derivatives. The electronic and steric effects of these substituents can influence binding affinity, selectivity, and metabolic stability. rsc.org

In a series of mono-substituted 4-phenylpiperidines and -piperazines, the position and physicochemical character of the substituent on the aromatic ring were found to be critical for their in vivo effects on the dopaminergic system. nih.gov This highlights the sensitivity of biological systems to the electronic landscape of the phenyl ring. Generally, electron-withdrawing groups on an aromatic ring have been shown to lower the pKa of nitrogen atoms within the molecule, which can affect drug distribution and target engagement. nih.gov

For instance, in a study of diaryl urea (B33335) derivatives as B-RAF inhibitors, modification of the central phenyl ring with hydrophobic groups like halogens or a thiomethyl group, or replacing it with a more extended aromatic system like naphthalene, enhanced inhibitory activity. nih.gov This was attributed to an increase in binding potency. nih.gov

The following table summarizes the general effects of aromatic ring substituents on the biological activity of related compound classes.

| Substituent Type on Phenyl Ring | General Effect on Biological Activity | Reference |

| Hydrophobic groups (e.g., halogens, thiomethyl) | Can enhance binding potency and inhibitory activity | nih.gov |

| Electron-withdrawing groups | Can lower the pKa of nitrogen atoms in the molecule, affecting distribution and binding | nih.gov |

| Replacement with larger aromatic systems (e.g., naphthyl) | Can increase binding potency | nih.gov |

Relationship Between Alkyl Chain Length on Pyridinium Nitrogen and Activity

The length and nature of the alkyl chain connecting the pyridinium ring to the phenyl group are crucial for modulating the biological activity of this compound derivatives. SAR studies on related pyridinium salts have demonstrated a clear correlation between the side chain on the pyridinium nitrogen and antimicrobial efficacy. mdpi.com

In a study of substituted benzylidenehydrazinylpyridinium derivatives, compounds with a 3-phenylpropyl chain on the pyridinium nitrogen exhibited the highest antimicrobial activity against Staphylococcus aureus. mdpi.com This was a notable improvement compared to analogs with benzyl (B1604629) or ethylphenyl groups, indicating that the longer propyl linker is advantageous for this specific activity. mdpi.com This suggests that the three-carbon chain provides an optimal distance and flexibility for the terminal phenyl ring to interact with its target.

In a different context, a study on 4-aminoquinoline (B48711) derivatives as antiplasmodial agents also showed that modifications to the side chain length had a significant impact on activity. researchgate.net While the core scaffold is different, this further supports the principle that the length of the N-substituent is a key parameter for optimizing biological response.

The table below summarizes the findings on the effect of the N-substituent on the activity of pyridinium-based compounds.

| N-Substituent on Pyridinium Ring | Biological Activity Context | Observed Effect | Reference |

| Benzyl | Antimicrobial | Less active than 3-phenylpropyl | mdpi.com |

| Ethylphenyl | Antimicrobial | Less active than 3-phenylpropyl | mdpi.com |

| 3-Phenylpropyl | Antimicrobial | Remarkable activity, most active in the series | mdpi.com |

Bioisosteric Replacements and Their Effects on Pharmacological Profiles

Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound without drastically altering its core structure. For this compound, several key moieties are amenable to such modifications.

4-Amino Group Bioisosteres: The 4-amino group is critical for activity, but it can be replaced by other functional groups with similar steric and electronic properties to modulate activity or selectivity. The interchange of amino and hydroxyl groups is a well-established bioisosteric replacement, as these groups share similarities in size and hydrogen bonding capabilities. u-tokyo.ac.jp Other potential replacements could include small amides or other hydrogen bond donors and acceptors, although this can significantly alter the compound's basicity and, consequently, its interaction with biological targets. researchgate.net

Bioisosteric Replacement of the Entire Phenylpropyl Side Chain: It is also conceivable to replace the entire 3-phenylpropyl side chain with other substituents that fulfill similar spatial and electronic requirements. For instance, in imidazo[4,5-c]pyridine derivatives, alkylation with a 4-chlorobenzyl group or a butyl group led to compounds with promising antimicrobial activities, indicating that different lipophilic side chains can be accommodated. nih.gov

The table below provides examples of potential bioisosteric replacements for different parts of the this compound scaffold.

| Original Group | Potential Bioisosteric Replacement(s) | Potential Effect on Pharmacological Profile | Reference(s) |

| Phenyl Ring | Pyridyl, Thienyl, Bicyclo[1.1.1]pentane, Bridged Piperidine | Modulation of potency, selectivity, solubility, and metabolic stability | nih.govresearchgate.netnih.govnih.gov |

| 4-Amino Group | Hydroxyl, Small Amides | Alteration of basicity, hydrogen bonding capacity, and target selectivity | u-tokyo.ac.jpresearchgate.net |

| 3-Phenylpropyl Side Chain | 4-Chlorobenzyl, Butyl | Maintenance or modulation of lipophilicity and overall biological activity | nih.gov |

Applications of 4 Amino 1 3 Phenylpropyl Pyridinium in Chemical Science and Technology

Utilization as Precursors and Building Blocks in Complex Organic Synthesis

The inherent reactivity of the 4-aminopyridinium (B8673708) moiety makes it a valuable precursor and building block in the synthesis of more complex organic molecules. The primary amino group can undergo a variety of chemical transformations, including acylation, alkylation, and condensation reactions, allowing for the introduction of diverse functional groups.

The synthesis of 4-Amino-1-(3-phenylpropyl)pyridinium itself would likely proceed via the quaternization of 4-aminopyridine (B3432731) with an appropriate 3-phenylpropyl halide, such as 1-bromo-3-phenylpropane. This reaction is analogous to the synthesis of other N-substituted aminopyridinium salts, which are recognized as important intermediates in organic synthesis. For instance, the reaction of 4-aminopyridine with 4-methylbenzylbromide in dry acetone (B3395972) has been shown to produce the corresponding pyridinium (B92312) salt in good yield. nih.gov Similarly, the reaction between 4-aminopyridine and other alkyl halides is a well-established method for creating functionalized pyridinium compounds. researchgate.net

Once formed, the this compound salt can serve as a versatile scaffold. The amino group can be further functionalized to introduce new molecular complexities. For example, acylation of the amino group could lead to the formation of amide derivatives with a wide range of properties and potential applications. nih.gov Furthermore, the pyridinium ring itself can participate in various cycloaddition and rearrangement reactions, offering pathways to novel heterocyclic systems. The synthesis of complex structures like 3-amino-4-arylpyridin-2(1H)-one derivatives often involves the use of aminopyridine-like precursors in multi-step reaction sequences. nih.gov The phenylpropyl group also offers a site for potential modification, although it is generally less reactive than the aminopyridinium core.

The general utility of aminopyridine derivatives as building blocks is well-documented in the synthesis of medicinally relevant compounds and other functional molecules. nih.govrsc.org Therefore, this compound holds significant promise as a versatile intermediate for the construction of elaborate molecular architectures.

Role in Analytical Chemistry Methodologies

The charged nature and reactive amino group of this compound make it a candidate for several applications in analytical chemistry, particularly in mass spectrometry and chromatography.

Chromatographic Applications (e.g., Stationary Phases)

In the field of chromatography, the separation of analytes is highly dependent on the nature of the stationary phase. nih.gov The unique properties of pyridinium compounds have led to their exploration as components of stationary phases for high-performance liquid chromatography (HPLC). sielc.com The polarity and charge of the pyridinium ring can be leveraged to achieve specific separation selectivities.

While there are no reports of a stationary phase based specifically on this compound, the concept is well-precedented. Aminopyridine isomers have been successfully separated using stationary phases that rely on hydrogen bonding interactions. sielc.com A stationary phase functionalized with this compound could potentially offer a mixed-mode separation mechanism, combining reversed-phase interactions (from the phenylpropyl group), ion-exchange interactions (from the pyridinium charge), and hydrogen-bonding interactions (from the amino group). Such multi-modal stationary phases are of great interest for the separation of complex mixtures. nih.gov

The separation of underivatized amino acids, for example, often requires specialized chromatographic conditions. nih.gov A stationary phase incorporating the structural features of this compound could offer a unique selectivity for such polar and charged analytes. Paper chromatography is a simpler technique for separating amino acids, but HPLC offers much higher resolution and efficiency. libretexts.org

Applications in Materials Science

The self-assembly properties and functional groups of this compound suggest its potential use in the development of advanced materials, such as ionic liquids and functionalized nanoparticles.

Components of Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have garnered significant attention as designer solvents and materials due to their unique properties, including low volatility, high thermal stability, and tunable physicochemical characteristics. Pyridinium-based cations are common components of ILs. nih.gov

The synthesis of a new pyridinium bromide salt, 4-methyl-1-(3-phenoxypropyl)pyridinium bromide, highlights the straightforward preparation of such materials through the reaction of a substituted pyridine (B92270) with an appropriate alkyl halide. nih.gov By analogy, the reaction of 4-aminopyridine with 1-bromo-3-phenylpropane would yield this compound bromide, a compound that is expected to have a relatively low melting point and could function as an ionic liquid. nih.govsigmaaldrich.com

The properties of the resulting ionic liquid would be determined by the nature of both the cation (this compound) and the chosen anion. The presence of the amino group on the cation offers a site for further functionalization, allowing for the creation of task-specific ionic liquids with tailored properties for applications in synthesis, catalysis, or electrochemistry.

Functionalization of Nanoparticles (e.g., Gold Nanoparticles for Biosensing)

The functionalization of nanoparticles, particularly gold nanoparticles (AuNPs), is a cornerstone of modern nanotechnology, with applications ranging from catalysis to biomedicine. The surface of AuNPs can be readily modified with a variety of ligands, often through thiol-gold interactions.

A highly relevant study demonstrated the use of a closely related compound, 4-amino-1-(3-mercapto-propyl)-pyridine hexafluorophosphate (B91526) (AMPPH), to functionalize gold nanoparticles. nih.gov In this work, the thiol group of AMPPH provided a strong anchor to the gold surface, while the aminopyridinium moiety served to create a biocompatible interface for the immobilization of antibodies. The resulting immunosensor showed enhanced performance in the detection of human IgG. nih.gov

Table 2: Potential Applications of this compound in Materials Science

| Application | Relevant Structural Feature | Potential Advantage | Analogous Compound/System |

|---|---|---|---|

| Ionic Liquids | Pyridinium salt structure | Tunable solvent properties, low volatility, platform for task-specific ILs | 4-methyl-1-(3-phenoxypropyl)pyridinium bromide nih.gov |

| Nanoparticle Functionalization | Amino group for bioconjugation, Phenylpropyl group for stability | Creation of biocompatible interfaces, development of biosensors and drug delivery systems | 4-amino-1-(3-mercapto-propyl)-pyridine hexafluorophosphate on AuNPs nih.gov |

Function as Catalytic Mediums or Ligands for Metal Complexes

The unique structure of this compound, combining a charged pyridinium ring with a basic amino group and a nonpolar phenylpropyl chain, suggests its potential utility in various catalytic systems. These applications can be broadly categorized into its function as a catalytic medium, such as a phase-transfer catalyst or an ionic liquid, and its role as a ligand in the formation of catalytically active metal complexes.

As a Catalytic Medium:

Pyridinium salts, particularly those with long alkyl or arylalkyl chains, are known to act as phase-transfer catalysts (PTCs). crdeepjournal.orgresearchgate.netresearchgate.net These catalysts facilitate the transfer of reactants between immiscible phases (e.g., aqueous and organic), thereby accelerating reaction rates. The amphiphilic nature of this compound, with its hydrophilic pyridinium head and hydrophobic phenylpropyl tail, makes it a candidate for such applications.

Furthermore, pyridinium salts are a prominent class of ionic liquids (ILs), which are salts with melting points below 100°C. rsc.orgqub.ac.ukresearchgate.net ILs are considered "green" solvents and catalysts due to their low vapor pressure, high thermal stability, and recyclability. researchgate.net N,N-dimethylpyridin-4-amine (DMAP) based ionic liquids have been synthesized and utilized as efficient catalysts for reactions like the Fischer indole (B1671886) synthesis and the formation of 1H-tetrazoles. rsc.org While direct data for this compound is unavailable, its structural similarity suggests potential applications as an ionic liquid catalyst or solvent in various organic transformations.

As a Ligand for Metal Complexes:

The 4-aminopyridine moiety is a well-established ligand in coordination chemistry, capable of coordinating to a wide range of transition metals through the pyridine nitrogen and/or the exocyclic amino group. ekb.egnih.govjournalcps.com The resulting metal complexes have shown significant catalytic activity in various reactions.

For instance, aminopyridine-stabilized group-IV metal complexes have been extensively studied as catalysts for olefin polymerization. researchgate.net The electronic and steric properties of the aminopyridine ligand can be tuned to optimize the catalytic activity and the properties of the resulting polymer. researchgate.net

Moreover, metal complexes of 4-aminopyridine Schiff bases have been synthesized and investigated for their biological and catalytic activities. journalcps.com These complexes, where the aminopyridine is further functionalized, demonstrate the versatility of this scaffold in designing new catalysts.

Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions, are fundamental transformations in organic synthesis. wikipedia.orgorganic-chemistry.orglibretexts.orglibretexts.org The efficiency of these reactions often relies on the nature of the ligands coordinated to the palladium center. While there are no specific reports on the use of this compound as a ligand in these reactions, the presence of both a pyridine nitrogen and an amino group offers potential bidentate coordination, which can stabilize the metal center and influence the catalytic cycle. The Suzuki-Miyaura coupling of unprotected nitrogen-rich heterocycles has been a challenge, and the design of suitable ligands is crucial for successful transformations. nih.gov

Although specific research findings and data tables for the catalytic use of this compound are not available, the established catalytic applications of related aminopyridinium salts and aminopyridine ligands provide a strong basis for its potential in these areas. Future research may explore the synthesis of its metal complexes and evaluate their efficacy in reactions such as C-C coupling, hydrogenation, and oxidation, potentially leading to the development of novel and efficient catalytic systems.

Future Directions and Research Perspectives

Development of Novel and Efficient Synthetic Routes for Functionalized Derivatives

Future synthetic endeavors will likely concentrate on creating a diverse library of 4-Amino-1-(3-phenylpropyl)pyridinium derivatives. A key objective is the development of more efficient and sustainable synthetic methodologies. Traditional quaternization of 4-aminopyridine (B3432731) with 1-bromo-3-phenylpropane provides the basic scaffold, but future work will aim to introduce a variety of functional groups onto both the pyridine (B92270) ring and the phenyl ring of the substituent.

Researchers are expected to explore late-stage functionalization techniques, which allow for the modification of the core structure in the final steps of the synthesis, providing rapid access to a wide range of analogs. researchgate.net Methods such as C-H activation could enable the direct introduction of substituents, avoiding lengthy synthetic sequences. researchgate.net Furthermore, the exploration of greener reaction conditions, such as the use of non-toxic solvents and catalyst systems, will be a priority. nih.gov The synthesis of derivatives with varying electronic and steric properties will be crucial for tuning the compound's characteristics for specific applications.

| Synthetic Strategy | Potential Functionalization Site | Desired Outcome |

| Late-stage C-H activation | Pyridine and Phenyl rings | Rapid diversification of derivatives |

| Greener synthesis | Entire reaction process | Reduced environmental impact |

| Functional group interconversion | Amino and other substituents | Fine-tuning of electronic and steric properties |

Integration of Advanced Computational Modeling for Rational Design and Prediction

Computational chemistry is set to play a pivotal role in guiding the design of new this compound derivatives. Density Functional Theory (DFT) and other quantum chemical methods will be employed to predict the geometric and electronic properties of novel analogs. researchgate.net These computational studies can provide insights into the molecule's reactivity, stability, and potential interactions with biological targets or material interfaces. researchgate.net

Molecular docking simulations will be instrumental in predicting the binding affinities and modes of interaction of these compounds with specific proteins, aiding in the rational design of new therapeutic agents. frontiersin.org Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of the derivatives with their biological activity or material properties, enabling the prediction of the performance of yet-to-be-synthesized compounds. This in silico screening will significantly streamline the discovery process, allowing researchers to prioritize the synthesis of the most promising candidates.

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Electronic structure analysis | Reactivity, stability, spectral properties |

| Molecular Docking | Binding to biological targets | Binding affinity, interaction modes |

| QSAR | Predicting activity from structure | Biological activity, material performance |

Exploration of New Biological Targets and Elucidation of Novel Mechanisms of Action

The 4-aminopyridine moiety is a well-known potassium channel blocker, but the influence of the 1-(3-phenylpropyl) substituent on the biological activity and target specificity remains an area ripe for investigation. Future research will focus on screening this compound and its derivatives against a wide range of biological targets to uncover new therapeutic applications.

Studies have shown that pyridinium (B92312) salts containing a 3-phenylpropyl chain exhibit significant antimicrobial activity. mdpi.com This suggests that derivatives of this compound could be developed as novel antibacterial or antifungal agents. mdpi.com The mechanism of action is thought to involve disruption of the cell membrane. mdpi.com Further research will aim to elucidate the precise molecular interactions responsible for this activity and to optimize the structure for enhanced potency and selectivity. Moreover, the potential for these compounds to act as enzyme inhibitors or to modulate other cellular pathways will be a key area of exploration. nih.govnih.gov

Design and Synthesis of Next-Generation Functional Materials Utilizing the Pyridinium Scaffold

The pyridinium scaffold is a versatile building block for the creation of advanced functional materials. The inherent positive charge and aromatic nature of the pyridinium ring in this compound make it an attractive component for the design of ionic liquids, organic conductors, and materials with unique optical properties.

Future research will explore the incorporation of this pyridinium salt into polymeric structures to create novel polyelectrolytes or ion-containing polymers. nih.gov These materials could find applications in areas such as solid-state electrolytes for batteries, membranes for fuel cells, or as antistatic agents. The presence of the amino group offers a site for further polymerization or for grafting onto other material surfaces. The phenylpropyl group can influence the material's bulk properties, such as its solubility and thermal stability. The development of light-emitting materials based on this scaffold is another promising direction, with potential applications in organic light-emitting diodes (OLEDs). nih.gov

| Material Type | Potential Application | Key Feature |

| Ionic Liquids | Green solvents, electrolytes | Tunable properties, low vapor pressure |

| Polyelectrolytes | Membranes, solid-state electrolytes | Ionic conductivity |

| Organic Conductors | Electronic devices | Charge transport |

| Light-Emitting Materials | OLEDs | Photoluminescence |

Q & A

Q. What methodologies assess the stability of this compound under extreme thermal or photolytic conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.